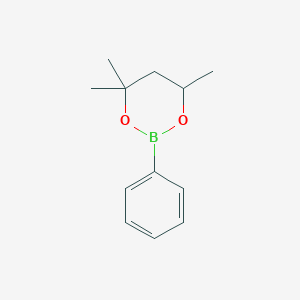
4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C12H17BO2 and a molecular weight of 204.07 g/mol . This compound is characterized by its unique structure, which includes a dioxaborinane ring with phenyl and trimethyl substituents. It is primarily used in research settings, particularly in the field of proteomics .
準備方法
The synthesis of 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane typically involves the reaction of benzeneboronic acid with hexylene glycol. The reaction proceeds through an esterification process, forming the cyclic ester . The reaction conditions generally require a dehydrating agent to facilitate the removal of water formed during the reaction. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields .
化学反応の分析
4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boron hydrides.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
科学的研究の応用
4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is utilized in the study of boron-containing biomolecules and their interactions.
Medicine: Research into boron-based drugs often involves this compound due to its stability and reactivity.
Industry: It is used in the development of new materials, including polymers and catalysts
作用機序
The mechanism of action of 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various biomolecules. The boron atom in the compound can interact with hydroxyl and amino groups, forming stable boronate esters.
類似化合物との比較
4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane can be compared with other boron-containing compounds such as:
Benzeneboronic acid: Similar in structure but lacks the dioxaborinane ring.
Benzeneboronic acid hexylene glycol cyclic ester: Similar but with different substituents.
Benzeneboronic acid-1,1,3-trimethyltrimethylene ester: Another cyclic ester with different substituents. The uniqueness of this compound lies in its specific substituents and the stability of its dioxaborinane ring, which makes it particularly useful in various research applications.
生物活性
4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane is a boron-containing heterocyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure allows for diverse chemical reactivity and potential biological applications, especially in cancer therapy and drug design.
Chemical Structure and Properties
The compound features a dioxaborinane ring with three methyl groups and a phenyl substituent. This configuration contributes to its stability and reactivity. The boron atom within the ring is crucial for its biological activity, as it can form reversible covalent bonds with nucleophilic sites in biological molecules.
The biological activity of this compound primarily involves its interaction with enzymes and receptors through the boron atom. These interactions can modulate enzymatic activity and affect various cellular pathways, potentially leading to therapeutic effects in cancer treatment.
1. Boron Neutron Capture Therapy (BNCT)
One of the most promising applications of this compound is its role as a boron delivery agent in BNCT for cancer treatment. BNCT is a targeted radiotherapy that exploits the ability of boron to capture thermal neutrons to produce high-energy alpha particles that selectively destroy tumor cells while sparing surrounding healthy tissue.
2. Drug Design and Development
The compound has been explored for its potential in developing boron-containing pharmaceuticals. Its ability to interact with biological targets makes it a valuable scaffold in medicinal chemistry.
Table 1: Summary of Biological Activities
Case Study: Efficacy in Cancer Models
A study conducted on the efficacy of this compound in cancer models demonstrated significant tumor reduction when used in conjunction with neutron irradiation. The compound's selective targeting of cancer cells highlighted its potential as an effective therapeutic agent.
特性
IUPAC Name |
4,4,6-trimethyl-2-phenyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2/c1-10-9-12(2,3)15-13(14-10)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHVGJPLXHEIAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550657 |
Source


|
| Record name | 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15961-35-0 |
Source


|
| Record name | 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













